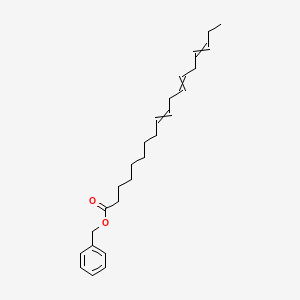![molecular formula C11H17NO B14431982 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene CAS No. 82444-69-7](/img/structure/B14431982.png)
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene is a complex organic compound characterized by its unique spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene typically involves the spirocyclization of appropriate precursors. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted azaspiro compounds.
Aplicaciones Científicas De Investigación
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methoxy-1-methyl-1-azaspiro[4.4]non-6-ene
- 1-Methyl-3-methylidene-1-azaspiro[4.4]non-6-ene
Uniqueness
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential interactions with biological targets compared to similar compounds .
Propiedades
Número CAS |
82444-69-7 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
8-methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C11H17NO/c1-9-6-11(12(2)8-9)5-4-10(7-11)13-3/h7H,1,4-6,8H2,2-3H3 |
Clave InChI |
OGICGWKSJIZLCW-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=C)CC12CCC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


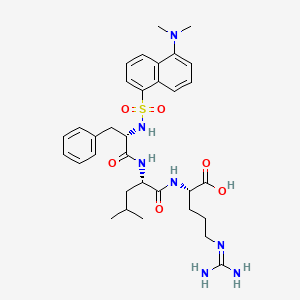
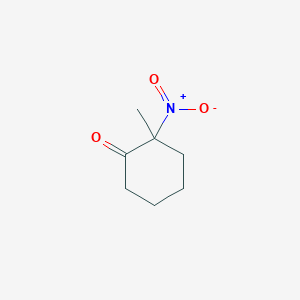
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
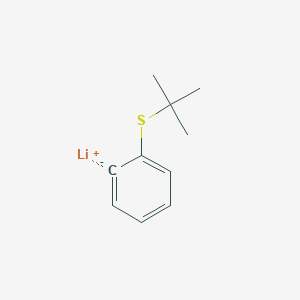
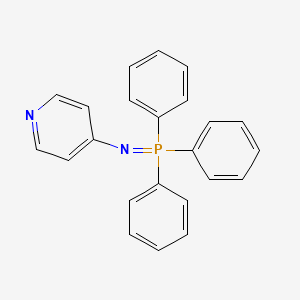
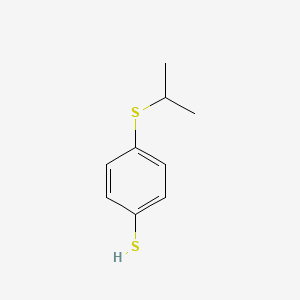
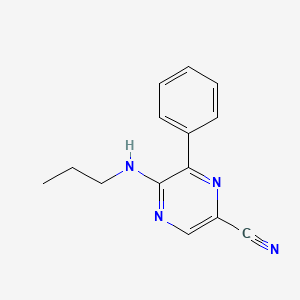
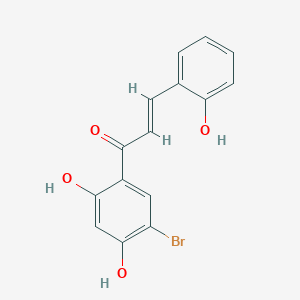
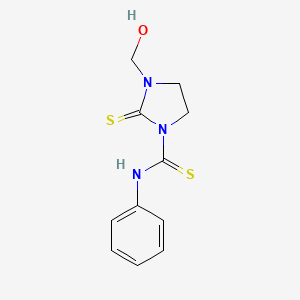
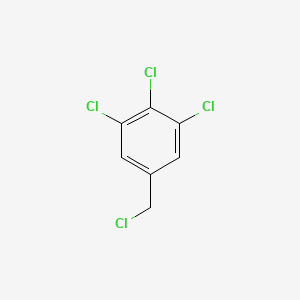
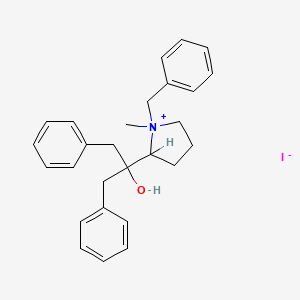
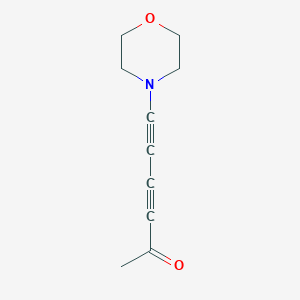
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
